1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-8(4-6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
ZBGQSWGBXWGNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with commercially available cyclopentane derivatives, such as cyclopentene or cyclopentanol. The key step involves introducing the methyl group at the 3-position and the amino methyl group at the 1-position.
Introduction of the Aminomethyl Group
The amino methyl group is introduced via nucleophilic substitution or via reductive amination:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 3 | Formaldehyde + ammonia + reducing agent (e.g., sodium cyanoborohydride) | Reductive amination to install the aminomethyl group at C-1 |
Carboxylation to Form the Carboxylic Acid
The carboxylic acid group is introduced through oxidation of a suitable precursor or via carboxylation of a methyl group:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 4 | Oxidation (e.g., KMnO₄) of side chain | Conversion of methyl side chains to carboxylic acids |
Protection and Deprotection Strategies
In peptide synthesis and complex molecule preparation, protecting groups are crucial:
| Method | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Fmoc protection | Fmoc-Cl in the presence of base (e.g., Na₂CO₃) | Protect amino group during synthesis | |
| Carboxyl group protection | Methyl or tert-butyl esters | Prevent undesired side reactions |
Preparation via Salt Formation and Crystallization
The process often involves forming salts of the amino acid with acids like hydrochloric acid, followed by purification:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 5 | Acid addition salts (e.g., HCl) | Stabilizes the amino acid for purification | |
| 6 | pH adjustment (6.7–8) | Precipitation of pure AMC-CPCA |
Note: The process involves washing with water-miscible organic solvents such as acetone and drying under controlled conditions to obtain high purity.
Alternative Synthetic Routes
Cyclization of Amino Acid Precursors
One method involves cyclization of amino acids or their derivatives:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 7 | Intramolecular cyclization | Using dehydrating agents or heat |
Use of Chiral Precursors for Stereoselectivity
Chiral starting materials or chiral catalysts enable stereoselective synthesis, leading to specific enantiomers:
| Reagent | Conditions | Purpose | Reference |
|---|---|---|---|
| Chiral catalysts | Asymmetric catalysis | Stereoselective synthesis of AMC-CPCA | , |
Summary of Key Parameters
Research and Patent Data Supporting Preparation Methods
The patent EP1603863B1 describes a process involving isolation of substantially pure AMC-CPCA directly from aqueous solutions of its acid addition salts, emphasizing crystallization and purification techniques that yield high purity suitable for pharmaceutical applications.
Patent EP2275401A1 details synthesis routes involving acyloxy derivatives and carbamates, highlighting alternative chemical modifications that can be adapted for AMC-CPCA synthesis, particularly emphasizing high yield and scale-up potential.
The European patent EP3852746NWB1 discusses cyclopentyl acids as LPA receptor antagonists, providing insights into modifications and synthetic pathways for cyclopentane-based acids, including AMC-CPCA derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and pain management.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It is known to modulate the activity of voltage-gated calcium channels, thereby influencing neuronal excitability and neurotransmitter release . This modulation can lead to therapeutic effects in conditions such as neuropathic pain and epilepsy.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride
- Structure: Cyclopropane ring with aminomethyl and carboxylic acid groups.
- Key Differences: Smaller ring size (cyclopropane vs.
- Pharmacology: Inhibits L-amino acid transporters and voltage-gated calcium channels (α2δ subunit), suggesting neuroactive properties .
- Applications : Used as a biochemical reagent for synthesizing bioactive compounds .
(1R,3S)-3-Aminocyclopentane Carboxylic Acid
- Structure: Cyclopentane with amino and carboxylic acid groups at positions 3 and 1, respectively.
- Key Differences: Lacks the aminomethyl and 3-methyl groups, reducing steric bulk.
- Safety : Requires handling precautions (e.g., eye protection, ventilation) due to irritant properties .
- Synthesis : Typically involves chiral resolution or enzymatic methods to achieve stereochemical purity .
Functional Analogs
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid
- Structure: Unsaturated cyclopentene ring with amino, difluoromethylenyl, and carboxylic acid groups.
- Key Differences : The difluoromethylenyl group introduces strong electron-withdrawing effects, while the double bond reduces conformational flexibility.
- Synthesis : Multi-step process involving lithium hydroxide-mediated hydrolysis and trifluoroacetic acid deprotection .
- Stability : The unsaturated ring may enhance susceptibility to oxidation compared to saturated analogs .
1-Phenyl-1-cyclopentanecarboxylic Acid
- Structure : Cyclopentane with phenyl and carboxylic acid substituents.
- Key Differences : The bulky phenyl group increases hydrophobicity, impacting membrane permeability.
- Applications: Known as Pentoxyverine impurity A, highlighting its relevance in pharmaceutical quality control .
Physicochemical Properties
| Property | 1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic Acid | 1-Phenyl-1-cyclopentanecarboxylic Acid | (1R,3S)-3-Aminocyclopentane Carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~187.23 g/mol (estimated) | 190.24 g/mol | 129.15 g/mol |
| Solubility | Moderate (carboxylic acid and amine groups) | Low (hydrophobic phenyl group) | High (polar amino and carboxylic acid) |
| Ring Strain | Low (saturated cyclopentane) | Low | Low |
Biological Activity
1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid (also known as cycloleucine) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally unique due to its cyclic structure and the presence of an amino group, which may influence its interaction with biological systems. This article reviews the biological activity of cycloleucine, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : 1-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid
The structure of cycloleucine includes a cyclopentane ring with a carboxylic acid and an amino group, which contributes to its unique biological properties.
Antimicrobial Properties
Cycloleucine has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Neuropharmacological Effects
Cycloleucine has been studied for its effects on neurotransmitter systems. It acts as an antagonist at certain receptor sites, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders. For example, modifications of cycloleucine have shown altered interactions with neurohypophyseal hormone receptors, impacting vasopressin activity .
Modulation of Protein Synthesis
Research indicates that cycloleucine can inhibit protein synthesis by interfering with amino acid incorporation into proteins. This mechanism is particularly relevant in cancer research, where inhibiting protein synthesis can suppress tumor growth . The compound's ability to act as a competitive inhibitor at the ribosomal level suggests its utility in developing anticancer therapies.
The biological activity of 1-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Receptor Interaction : Cycloleucine's amino group can form hydrogen bonds with receptor sites, modulating their activity.
- Enzyme Inhibition : By mimicking natural substrates, cycloleucine can inhibit enzymes involved in metabolic pathways.
These interactions highlight the compound's potential as a lead structure for designing new therapeutic agents.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Cycloleucine exhibited significant inhibitory effects on Gram-positive bacteria. |
| Neuropharmacological Research | Modifications of cycloleucine altered receptor interactions, affecting vasopressin potency. |
| Cancer Research | Inhibition of protein synthesis linked to reduced tumor growth in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
